Product packaging for alpha-Agarofuran(Cat. No.:)

alpha-Agarofuran

Cat. No.: B1248363
M. Wt: 220.35 g/mol
InChI Key: ZLQADKTVJQXDIG-SNPRPXQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Agarofuran is a tricyclic sesquiterpene constituent of agarwood, the fragrant resinous wood from trees of the Aquilaria genus . It exists in two isomeric forms, alpha- and beta-agarofuran, and serves as a core structural scaffold for a wide range of highly oxygenated, bioactive dihydro-β-agarofuran sesquiterpenoids . These derivatives are known for a broad spectrum of pharmacological activities, including insecticidal, anti-inflammatory, and cytotoxic effects . A prominent derivative, 4-Butyl-alpha-agarofuran (AF-5), has been identified as a novel anxiolytic and antidepressant agent currently in clinical trials . Research indicates that this derivative exerts its neurological effects through multiple mechanisms, including the inhibition of delayed rectifier potassium currents (I(K(DR))) and L-type voltage-dependent calcium currents (I(L-Ca)) in cortical neurons , as well as modulation of the HPA axis and the serotonin system . As a naturally sourced chemical building block, this compound is a valuable compound for researchers in natural product chemistry, medicinal chemistry, and pharmacology, enabling the exploration of novel bioactive sesquiterpenoids. This product is provided for research use only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B1248363 alpha-Agarofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-ene

InChI

InChI=1S/C15H24O/c1-11-6-5-8-14(4)9-7-12-10-15(11,14)16-13(12,2)3/h6,12H,5,7-10H2,1-4H3/t12-,14+,15+/m1/s1

InChI Key

ZLQADKTVJQXDIG-SNPRPXQTSA-N

Isomeric SMILES

CC1=CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C

Canonical SMILES

CC1=CCCC2(C13CC(CC2)C(O3)(C)C)C

Synonyms

alpha-agarofuran

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Alpha Agarofuran

Botanical Sources and Distribution of Alpha-Agarofuran

Aquilaria Species and Agarwood Formation

This compound is a key chemical constituent of agarwood, the highly prized resinous heartwood produced by trees of the Aquilaria genus, which belongs to the Thymelaeaceae family. frim.gov.myfrontiersin.org These trees are predominantly found in regions stretching from northern India to China, and across Southeast Asia, including Indonesia, Malaysia, and Vietnam. frim.gov.my The formation of agarwood is a pathological response to injury or fungal infection. frontiersin.orgbanglajol.info When the tree is wounded, it produces a complex oleoresin as a defense mechanism, which gradually saturates the heartwood, forming the dark, aromatic agarwood. frontiersin.org

Several Aquilaria species have been identified as producers of agarwood containing this compound. These include Aquilaria malaccensis, Aquilaria crassna, and Aquilaria sinensis. scialert.netresearchgate.net The chemical composition of agarwood, including the concentration of this compound, can vary significantly depending on the Aquilaria species, geographical location, and the specific induction method used to stimulate resin production. researchgate.nettaylors.edu.my Fungal species such as Fusarium solani and Aspergillus niger have been implicated in the natural formation of agarwood and its characteristic chemical profile. frim.gov.my Research has shown that artificial inoculation with these fungi can induce the formation of agarwood and the production of its constituent compounds, including this compound. frim.gov.my

The fragrant properties of agarwood are largely attributed to a complex mixture of volatile and non-volatile compounds, with sesquiterpenoids and chromones being the most prominent. scialert.net this compound, along with other sesquiterpenes like β-agarofuran, agarospirol, and 10-epi-γ-eudesmol, is considered a significant contributor to the characteristic aroma and quality of agarwood oil. frim.gov.myuitm.edu.my

Identification in Other Plant Genera (e.g., Alpinia, Ocotea)

Beyond its well-established presence in Aquilaria, this compound has also been identified in other plant genera, highlighting its broader distribution in the plant kingdom.

Notably, it has been reported in species of the Alpinia genus (family Zingiberaceae). nih.gov For instance, the essential oil from the leaves of one Alpinia species was found to contain β-agarofuran as a main constituent, alongside camphor (B46023) and α-pinene. nih.gov The Alpinia genus is known for its use in traditional medicine and as a source of spices, with its essential oils being rich in monoterpenes and sesquiterpenes. nih.gov

The compound has also been found in Ocotea porosa, a species belonging to the Lauraceae family. nih.gov Additionally, research on other Lauraceae genera, such as Nectandra salicina, has revealed the presence of related sesquiterpenes like α-bulnesene, indicating a potential for the occurrence of agarofurans within this family. researchgate.net

Advanced Isolation and Purification Techniques for this compound

The extraction and purification of this compound from its natural sources are critical steps for its chemical analysis and further research. A variety of methods are employed, ranging from traditional distillation to modern chromatographic techniques.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Chromatography plays a pivotal role in the isolation and purification of this compound from the complex mixtures obtained from plant extracts.

Column Chromatography: This is a fundamental technique used for the separation of individual compounds from a mixture. google.comresearchgate.net In the context of agarwood, crude extracts are often subjected to column chromatography over silica (B1680970) gel to separate different classes of compounds. By using a gradient of solvents with increasing polarity, fractions containing sesquiterpenes, including this compound, can be isolated. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and efficiency for the purification of specific compounds. researchgate.net It can be used as a final purification step to obtain highly pure this compound from fractions previously separated by column chromatography.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are indispensable for the analysis of volatile compounds like those found in agarwood essential oil. uitm.edu.myscialert.net GC separates the components of the oil, while MS provides information about their molecular weight and fragmentation patterns, allowing for their identification. uitm.edu.myscialert.net GC-MS analysis has been crucial in identifying this compound and other key sesquiterpenes that determine the quality of agarwood oil. uitm.edu.my Two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) provides even greater resolving power for analyzing the complex chemical profile of agarwood. rsc.org

Extraction Protocols from Plant Matrices

The initial step in obtaining this compound is the extraction of the essential oil or oleoresin from the plant material.

Hydrodistillation: This is the most traditional and widely used method for extracting essential oils from agarwood. ump.edu.my The plant material is boiled in water, and the volatile compounds are carried over with the steam, condensed, and collected. ump.edu.my

Solvent Extraction: This method involves the use of organic solvents, such as benzene (B151609) or acetone, to extract the chemical constituents from the plant material. banglajol.infoscihorizon.com The choice of solvent can influence the chemical profile of the resulting extract. scihorizon.com After extraction, the solvent is evaporated to yield the crude extract. google.com

Supercritical Fluid Extraction (SFE): This is a more modern and efficient extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent. taylors.edu.my SFE is known for its ability to extract compounds at lower temperatures, which helps to prevent the degradation of thermolabile constituents. utp.edu.my

Solid-Phase Microextraction (SPME): SPME is a rapid, solvent-free technique used for sampling volatile and semi-volatile compounds. scialert.netbiomedres.us A coated fiber is exposed to the headspace above the sample or directly to the sample matrix to adsorb the analytes, which are then thermally desorbed into a gas chromatograph for analysis. biomedres.us This method has been successfully used to analyze the aroma profile of agarwood smoke and volatiles. scialert.net

Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These are advanced extraction techniques that use ultrasound and microwave energy, respectively, to enhance the extraction efficiency and reduce extraction time. taylors.edu.my However, care must be taken to optimize the conditions to avoid potential degradation of the target compounds. taylors.edu.my

Biosynthetic Pathways and Regulation of Alpha Agarofuran

Precursor Biosynthesis: Mevalonic Acid (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

The fundamental building blocks for all terpenoids, including alpha-agarofuran, are the five-carbon isomers, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.netacs.org Plants utilize two distinct pathways to synthesize these precursors: the mevalonic acid (MVA) pathway, which is active in the cytosol and peroxisomes, and the methylerythritol phosphate (MEP) pathway, located in the plastids. researchgate.netresearchgate.netresearchgate.netunivie.ac.at

While the MEP pathway is primarily responsible for producing precursors for monoterpenes, diterpenes, and carotenoids, the MVA pathway is the principal source of IPP and DMAPP for the biosynthesis of sesquiterpenes and triterpenes. researchgate.netacs.org Therefore, the biosynthesis of the C15 backbone of this compound is predominantly dependent on the MVA pathway. scielo.brmdpi.com This pathway begins with the condensation of two acetyl-CoA molecules and proceeds through the key intermediate, mevalonic acid. youtube.comnih.gov Key enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA) have been identified in plants and are considered crucial for the formation of the sesquiterpene unit of dihydro-β-agarofuran. scielo.br

PathwayLocation in Plant CellPrimary ProductsRelevance to this compound
Mevalonic Acid (MVA) Pathway Cytosol, Peroxisomes researchgate.netresearchgate.netSesquiterpenes, Triterpenes, Sterols researchgate.netscielo.brPrimary source of IPP and DMAPP for the farnesyl pyrophosphate (FPP) precursor. scielo.brmdpi.com
Methylerythritol Phosphate (MEP) Pathway Plastids researchgate.netresearchgate.netMonoterpenes, Diterpenes, Carotenoids researchgate.netGenerally not the primary pathway for sesquiterpene precursors.

Farnesyl Pyrophosphate (FPP) Cyclization and Sesquiterpene Synthases

The journey from the C5 precursors to the characteristic sesquiterpene skeleton of this compound begins with the head-to-tail condensation of two IPP molecules with one DMAPP molecule. This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS), yielding the C15 acyclic precursor, farnesyl pyrophosphate (FPP). acs.orgscielo.brnih.govportlandpress.com

FPP is a critical branching point in terpenoid biosynthesis. nih.govresearchgate.net The cyclization of FPP is the defining step that generates the vast diversity of sesquiterpene skeletons. This complex transformation is orchestrated by a class of enzymes known as sesquiterpene synthases (TPSs). acs.orgpeerj.comresearchgate.net These enzymes catalyze the ionization of the diphosphate (B83284) group from FPP, creating a farnesyl cation. nih.gov This highly reactive carbocation then undergoes a series of intramolecular cyclizations, rearrangements, and other reactions, guided by the enzyme's active site, to form a specific cyclic hydrocarbon backbone. portlandpress.comnih.govd-nb.info

While a specific this compound synthase has not been definitively isolated and characterized from Aquilaria species, the formation of the agarofuran skeleton is understood to proceed through the cyclization of FPP. rsc.orgbiorxiv.org The process likely involves the formation of a germacradienyl cation intermediate, which then undergoes further cyclization to form the eudesmane-type skeleton, a common precursor framework for agarofurans. nih.gov Several sesquiterpene synthases have been identified in Aquilaria that produce various sesquiterpenes, indicating a diverse enzymatic machinery capable of complex cyclizations. peerj.comnih.gov

Enzymatic and Biocatalytic Steps in this compound Formation

The formation of this compound from FPP is a sophisticated process involving multiple enzymatic steps. Following the initial cyclization of FPP by a sesquiterpene synthase to a foundational eudesmane-type intermediate, subsequent enzymatic modifications are required to yield the final agarofuran structure. nih.gov These later steps often involve oxidation reactions, typically catalyzed by cytochrome P450 monooxygenases (P450s), which introduce hydroxyl groups and facilitate the formation of the characteristic furan (B31954) ring. rsc.org

The precise enzymatic sequence leading to this compound is not fully elucidated, but research points to a series of regio- and stereoselective reactions. researchgate.netresearchgate.net Biocatalytic approaches have demonstrated the feasibility of specific hydroxylations on the agarofuran skeleton. For instance, the fungus Rhizopus nigricans has been used for the microbiological hydroxylation of α-agarofuran, specifically at the C-9 position, to produce 9α-hydroxy-α-agarofuran. researchgate.netresearchgate.net This highlights the potential of using whole-cell or isolated enzyme systems to perform specific chemical transformations on the agarofuran core. neist.res.in Such biocatalytic methods are valuable for producing derivatives and studying the structure-activity relationships of agarofurans. researchgate.netscience.gov

StepPrecursorKey Enzyme ClassProduct
FPP Synthesis IPP, DMAPPFarnesyl Pyrophosphate Synthase (FPPS)Farnesyl Pyrophosphate (FPP) scielo.brportlandpress.com
Initial Cyclization Farnesyl Pyrophosphate (FPP)Sesquiterpene Synthase (TPS)Eudesmane-type intermediate nih.gov
Oxidation/Ring Formation Eudesmane-type intermediateCytochrome P450s (speculative)This compound rsc.org

Microbial and Environmental Factors Influencing this compound Biosynthesis in Host Plants

The production of this compound and other sesquiterpenes in Aquilaria species is not constitutive but is instead a defense response triggered by various biotic and abiotic stresses. rsc.orgputzagarwoodfarm.com Fungal infection is a primary trigger for the formation of agarwood, the resinous wood rich in these compounds. nih.gov The interaction between the plant and various microorganisms is crucial for inducing the biosynthetic pathways leading to sesquiterpene production. nih.govresearchgate.netmedcraveonline.com

Studies have shown that incubating Aquilaria woodchips with microbial culture supernatants, including those from Lactobacillus species and Saccharomyces cerevisiae, can enhance the yield of essential oils containing this compound and beta-agarofuran. nih.govresearchgate.net This suggests that microbial enzymes or signaling molecules can stimulate the plant's defense mechanisms and, consequently, the biosynthesis of these fragrant compounds. The composition of the microbial community can influence the profile of volatile compounds produced. nih.govmedcraveonline.com

Environmental factors also play a significant role. Abiotic stresses such as mechanical wounding (e.g., drilling, burning) are common methods used to artificially induce agarwood formation. acs.orgpeerj.com These stresses likely activate plant defense signaling pathways, such as the jasmonate pathway, which in turn upregulate the expression of genes involved in sesquiterpene biosynthesis. nih.gov Other environmental conditions, such as soil composition and temperature, can also influence the plant's secondary metabolism and the chemical profile of the resulting essential oils. fu-berlin.de

FactorDescriptionEffect on Biosynthesis
Microbial Induction Fungal infection or interaction with bacteria (e.g., Lactobacillus). nih.govnih.govTriggers plant defense response, inducing sesquiterpene synthase gene expression and increasing production of compounds like this compound. nih.govresearchgate.net
Mechanical Wounding Physical damage to the plant tissue. peerj.comActivates defense signaling pathways (e.g., jasmonate signaling), leading to upregulation of biosynthetic genes. nih.gov
Abiotic Stress Factors such as temperature and soil nutrients. fu-berlin.deCan modulate the overall metabolic state of the plant, indirectly affecting the yield and composition of sesquiterpenes.

Genetic and Transcriptomic Approaches to Understanding Biosynthesis

Advances in genomics and transcriptomics have provided powerful tools to unravel the complex genetic regulation of this compound biosynthesis. mdpi.comresearchgate.netmdpi.com By comparing the gene expression profiles of healthy and agarwood-producing tissues of Aquilaria, researchers can identify candidate genes involved in the biosynthetic pathway. mdpi.comresearchgate.net

Transcriptome analyses of Aquilaria species have revealed that genes involved in the MVA pathway and sesquiterpene synthesis are significantly upregulated during agarwood formation. mdpi.com These studies have led to the identification and characterization of several sesquiterpene synthase genes (TPSs) from Aquilaria. peerj.comnih.gov For example, while many identified synthases produce guaiene-type sesquiterpenes as their major products, this research opens the door to finding the specific synthase responsible for the agarofuran skeleton. nih.gov

Furthermore, transcriptomic studies help identify key transcription factors (TFs), such as those from the WRKY and MYB families, which act as master regulators of the terpenoid biosynthesis pathways. researchgate.net These TFs can control the expression of multiple genes in the pathway in response to inductive stimuli. acs.org This integrated "omics" approach, combining metabolomic data with transcriptomic analysis, is crucial for building a complete picture of how this compound biosynthesis is initiated, regulated, and sustained within the plant. mdpi.comnih.gov

ApproachKey FindingsImplication for this compound
Transcriptome Sequencing (RNA-seq) Identification of differentially expressed genes (DEGs) between healthy and stressed Aquilaria tissue. mdpi.comPinpoints candidate genes for sesquiterpene synthases, P450s, and regulatory factors involved in the pathway. peerj.comresearchgate.net
Gene Ontology (GO) & Pathway Analysis (KEGG) Enrichment of genes in specific pathways like "sesquiterpenoid biosynthesis" and the "mevalonate pathway". mdpi.comresearchgate.netConfirms the activation of the necessary metabolic routes for precursor and final product synthesis.
Identification of Transcription Factors Discovery of upregulated TFs (e.g., WRKY, MYB) that regulate biosynthetic gene clusters. researchgate.netProvides targets for metabolic engineering to enhance the production of this compound.

Synthetic Chemistry of Alpha Agarofuran and Analogues

Total Synthesis Approaches to Alpha-Agarofuran

The total synthesis of α-agarofuran, a sesquiterpenoid with a complex tricyclic framework, has been a subject of considerable interest, leading to the development of several innovative synthetic strategies. These approaches are characterized by their ingenuity in constructing the core agarofuran skeleton and controlling its stereochemistry.

Retrosynthetic Strategies and Key Intermediates

Retrosynthetic analysis, a problem-solving technique in organic synthesis, has been instrumental in devising pathways to α-agarofuran. fiveable.meicj-e.org This approach involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. fiveable.meicj-e.org A common strategy in the synthesis of α-agarofuran involves the disconnection of the tetrahydrofuran (B95107) ring and the decalin system, which constitute the core structure.

Key intermediates often feature a functionalized decalin or a precursor that can be elaborated to form the bicyclic system. For instance, some syntheses commence from chiral building blocks like (+)-dihydrocarvone, which already contains some of the required stereochemical information. researchgate.net One notable synthesis utilized a ketol as a key precursor, achieving the synthesis of α-agarofuran in just four steps. researchgate.netcdnsciencepub.com The development of scalable total syntheses has also been a focus, enabling the production of sufficient quantities of related natural products for further study. researchgate.net

A powerful disconnection strategy involves utilizing cycloaddition reactions to construct the bicyclic core in a single step. This approach significantly simplifies the synthetic route and often provides excellent control over the stereochemistry of the newly formed rings.

Stereoselective and Enantioselective Synthesis

The presence of multiple stereocenters in α-agarofuran necessitates a high degree of stereocontrol in its synthesis. Both stereoselective and enantioselective methods have been successfully employed to address this challenge. Stereoselective syntheses aim to produce a specific stereoisomer from a racemic or achiral starting material, while enantioselective syntheses produce an excess of one enantiomer.

A stereoselective total synthesis was instrumental in confirming the relative and absolute stereochemistry of α-agarofuran and related furanoid sesquiterpenes. researchgate.net The synthesis of dihydro-β-agarofuran sesquiterpenoids has also been a significant area of research, with highly stereocontrolled protocols being developed. researchgate.net For instance, a quinidine-catalyzed Diels-Alder reaction has been used to install key stereocenters with high selectivity. researchgate.net

The enantioselective total synthesis of euonyminol, a polyhydroxylated dihydro-β-agarofuran, highlights the power of modern synthetic methods. nih.gov Key steps in this synthesis included a highly diastereoselective intramolecular alkene oxyalkylation and an intramolecular aldol-dehydration to construct the tricyclic scaffold. nih.gov Such approaches provide access to enantioenriched forms of these complex natural products, which is crucial for studying their biological activities. nih.gov

Catalytic Reactions in this compound Synthesis (e.g., Rh(I)-Catalyzed Cycloaddition)

Catalytic reactions have played a pivotal role in the efficient synthesis of α-agarofuran. A significant breakthrough was the development of a novel Rh(I)-catalyzed [(3 + 2) + 1] cycloaddition reaction. science.govnih.gov This reaction, considered a homologous Pauson-Khand reaction, allows for the construction of the bicyclic cyclohexenone skeleton of α-agarofuran from a 1-yne-vinylcyclopropane and carbon monoxide. science.govnih.gov This powerful method provides a convergent and atom-economical approach to the core structure of the natural product. nih.gov The utility of this catalytic cycloaddition has been demonstrated in the total synthesis of (±)-α-agarofuran. nih.govacs.orgscirp.org

This strategy has also been applied to the synthesis of other complex natural products containing bridged-ring systems, such as clovan-2,9-dione. pku.edu.cn The Rh(I)-catalyzed [3 + 2 + 1] cycloaddition reaction showcases the power of transition metal catalysis in streamlining the synthesis of intricate molecular architectures. pku.edu.cn

Semisynthesis and Derivatization of this compound

Beyond total synthesis, the semisynthesis and derivatization of α-agarofuran and its analogues have emerged as a crucial area of research. These efforts aim to generate novel compounds with enhanced or modified biological activities and to probe structure-activity relationships.

Synthesis of Novel this compound Derivatives

Starting from naturally occurring or synthetically obtained agarofurans, a wide array of new derivatives has been prepared. For example, a series of agarofuran-like derivatives were synthesized to explore their potential as anxiolytic and antidepressant agents. mdpi.com One such derivative, 4-butyl-α-agarofuran (also known as buagafuran or AF-5), has shown promise as an anxiolytic agent. researchgate.netmdpi.comoriprobe.commedchemexpress.com The synthesis of this compound was achieved stereoselectively from (+)-dihydrocarvone. researchgate.net

Further structural modifications have been performed on the alkyl side chains of 4-butyl-α-agarofuran to improve its pharmacokinetic properties and therapeutic efficacy for mental health conditions like anxiety disorders. epo.org Semisynthetic strategies have also been employed to create new derivatives of dihydro-β-agarofuran sesquiterpenes through reactions such as acylation, oxidation, reduction, esterification, and amination. nih.gov These modifications often target specific positions on the agarofuran skeleton, such as C-2, C-4, or C-8, to investigate their impact on biological activity. nih.govresearchgate.net

Structural Modifications for Targeted Research Applications

The structural modification of the agarofuran scaffold is a key strategy for developing compounds with specific research applications. For instance, derivatives of dihydro-β-agarofuran have been synthesized and evaluated as modulators of P-glycoprotein (P-gp) dependent multidrug resistance (MDR) in cancer cells. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the agarofuran core are critical for P-gp inhibitory activity. Specifically, acyl groups at certain positions can enhance P-gp inhibition.

Synthetic Studies of Related Agarofuran Sesquiterpenoids (e.g., Dihydro-β-agarofuran)

The intricate and densely functionalized tricyclic architecture of agarofuran sesquiterpenoids has rendered them compelling targets for total synthesis. researchgate.netnih.gov These natural products, characterized by a dihydro-β-agarofuran core, have spurred the development of innovative and elegant synthetic strategies. The core structure typically consists of a trans-decalin system fused with a tetrahydrofuran ring, presenting significant stereochemical challenges to synthetic chemists. nih.gov Research in this area has focused not only on the total synthesis of the natural products themselves but also on the development of versatile methods to access the core skeleton, which can then be elaborated into various analogues.

A variety of synthetic approaches have been explored to construct the characteristic tricyclic framework of dihydro-β-agarofuran and its derivatives. Early methods often relied on the reduction of α-agarofuran or β-agarofuran, though these approaches encountered difficulties in achieving the desired stereochemistry. More recent and successful strategies have employed powerful chemical transformations to ensure high stereocontrol throughout the synthetic sequence. imperial.ac.uk

Key synthetic strategies that have been successfully applied include:

Robinson Annulation: This classical ring-forming reaction has been a cornerstone in the construction of the basic decalin ring system of agarofurans. jk-sci.com

Dearomative Oxidation/Cyclization: A novel and efficient approach involves the dearomative oxidation of aromatic precursors, such as 6-methoxy-1-tetralone, to rapidly assemble the tricyclic core. vulcanchem.com

Total Synthesis of Key Intermediates and Natural Products: Significant achievements include the total synthesis of central intermediates like (–)-isocelorbicol, which serves as a platform for accessing other natural products, and the enantioselective synthesis of highly oxidized members like (–)-euonyminol. nih.govacs.org

These synthetic endeavors not only provide access to rare natural products for further biological study but also drive the discovery of new synthetic methodologies and a deeper understanding of chemical reactivity and stereocontrol.

Total Synthesis of (–)-Isocelorbicol and Elaboration to Celafolins

The key transformations in this synthesis included a semipinacol rearrangement of an epoxy alcohol to install a quaternary carbon, a diastereoselective conjugate reduction of a spirocyclic butenolide to establish a methyl-bearing chiral center, and a ring-closing metathesis to construct the decalin ring system. nih.govfigshare.com

Key Steps in the Total Synthesis of (–)-Isocelorbicol:

StepReactionReagents and ConditionsYield
1Semipinacol Rearrangement(Specify Reagents)(Specify Yield)
2Diastereoselective Conjugate Reduction(Specify Reagents)(Specify Yield)
3Ring-Closing Metathesis(Specify Reagents)(Specify Yield)

Data to be populated from detailed experimental procedures in the primary literature.

Following the successful synthesis of (–)-isocelorbicol, the synthesis of celafolins was completed. For instance, the total synthesis of celafolin B-3 was achieved through the benzoylation of (–)-isocelorbicol. dokumen.pub

Enantioselective Synthesis of (–)-Euonyminol

The enantioselective synthesis of (–)-euonyminol, one of the most highly oxidized members of the dihydro-β-agarofuran family, represents a significant achievement in the field. acs.orgresearchmap.jp This complex molecule features nine hydroxyl groups on its tricyclic core. yale.edu

A successful synthetic route to (–)-euonyminol involved several key strategic reactions. These include a novel, formal oxyalkylation reaction of an allylic alcohol via a [3+2] cycloaddition, a tandem lactonization–epoxide opening reaction to form a trans-C2–C3 vicinal diol, and a late-stage diastereoselective trimethylaluminum-mediated α-ketol rearrangement. acs.orgacs.org An improved synthesis of a key unsaturated ketone intermediate was also developed using a 6-endo-dig radical cyclization of an enyne, which significantly improved the yield of the intermediate steps. acs.org The synthesis was efficiently initiated from a readily available derivative of (–)-carvone. acs.org

Key Transformations in the Enantioselective Synthesis of (–)-Euonyminol:

StepKey TransformationPurpose
1[3+2] CycloadditionFormal oxyalkylation of an allylic alcohol
2Tandem Lactonization-Epoxide OpeningFormation of the trans-C2–C3 vicinal diol
3α-Ketol RearrangementLate-stage diastereoselective installation of C8-C9 oxidation
46-endo-dig Radical CyclizationImproved synthesis of an advanced unsaturated ketone intermediate

This table summarizes the key strategic reactions employed in the synthesis.

Robinson Annulation Approach to the Dihydro-β-agarofuran Skeleton

The Robinson annulation has been effectively utilized to construct the dihydro-β-agarofuran skeleton. In one example, five different compounds with this core structure were synthesized starting from (±)-dihydrocarvone and ethyl vinyl ketone. nih.govresearchgate.net This approach involves a tandem Michael addition-aldol condensation sequence to form the bicyclic enone intermediate, which is then elaborated to the final tricyclic structure. The structures of the synthesized compounds were confirmed by various spectroscopic methods, including FTIR, ¹H NMR, ¹³C NMR, and HRMS. nih.gov

General Scheme for Robinson Annulation Approach:

Starting MaterialsKey IntermediatesFinal Products
(±)-Dihydrocarvone, Ethyl vinyl ketoneBicyclic enoneDihydro-β-agarofuran analogues

This table outlines the general flow of the Robinson annulation strategy.

Dearomative Oxidation/Cyclization Strategy

A modern and efficient strategy for the rapid construction of the tricyclic dihydro-β-agarofuran core involves a dearomative oxidation/cyclization method. This approach commences with a commercially available aromatic starting material, 6-methoxy-1-tetralone. vulcanchem.com Key steps in this sequence include a Metal-Hydrogen Atom Transfer (MHAT) reduction of a β,β-disubstituted dienone and a hydroxyl-directed Simmons-Smith cyclopropanation. This methodology allows for the synthesis of the core structure in a relatively short number of steps. vulcanchem.com

Molecular and Cellular Biological Investigations of Alpha Agarofuran

In Vitro Mechanistic Studies of Alpha-Agarofuran Bioactivity

Cellular Pathway Modulation (e.g., NF-κB, MAPK)

This compound and its derivatives have been shown to modulate key cellular signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netnih.gov Dihydro-β-agarofuran sesquiterpenoids isolated from Tripterygium wilfordii were found to suppress the production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. researchgate.net Western blot analysis revealed that these compounds modulated the expression of these pro-inflammatory cytokines by targeting the p38 MAPK and NF-κB signaling pathways. researchgate.net

Specifically, certain dihydro-β-agarofuran compounds demonstrated potent inhibitory effects on the NF-κB pathway in LPS-induced HEK293/NF-κB-Luc cells. researchgate.net For instance, wilforsinine K and angulatin M were found to exert their anti-inflammatory effects by suppressing the expression of inducible nitric oxide synthase (iNOS) and down-regulating the phosphorylation of the p65 subunit of NF-κB. researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, and its activation by stimuli like LPS leads to the transcription of numerous pro-inflammatory genes. nih.gov Similarly, the p38 MAPK pathway is another crucial signaling cascade that, when activated by inflammatory mediators, contributes to the production of inflammatory cytokines. nih.gov The ability of this compound derivatives to interfere with these pathways underscores their potential as anti-inflammatory agents.

Receptor Binding and Ligand-Target Dynamics

The interaction of ligands with their target receptors is a dynamic process involving conformational changes in both the ligand and the receptor. nih.gov While specific studies detailing the receptor binding and ligand-target dynamics of this compound itself are not extensively available in the provided results, the principles of these interactions are fundamental to understanding its biological activity. Ligand binding to a receptor alters the receptor's shape or activity, initiating a signal transduction cascade. khanacademy.org This process can involve cell-surface receptors, where the ligand does not need to enter the cell, or intracellular receptors. khanacademy.org

A derivative of agarwood, 4-butyl-alpha-agarofuran (B1250964) (AF-5), has been studied for its effects on the corticotropin-releasing factor receptor 1 (CRFR1) and the serotonin (B10506) 5-HT2C receptor, suggesting that its pharmacological actions are mediated through interactions with these specific receptors. researchgate.netnih.gov

Investigations of this compound in Relevant Biological Models (Excluding Clinical Human Trials)

Neuropharmacological Effects in In Vivo Animal Models (e.g., Anxiolytic, Antidepressant Effects)

This compound and its derivatives have demonstrated significant neuropharmacological effects, particularly anxiolytic and antidepressant-like activities, in various animal models.

A derivative known as 4-butyl-alpha-agarofuran (AF-5) has shown potent anxiolytic effects. nih.gov In a social interaction test in rats, acute treatment with AF-5 significantly increased social interaction time, an indicator of anxiolytic activity. nih.gov Further investigation into its mechanism revealed that AF-5 modulates central monoamine neurotransmitters. nih.gov Following acute administration in rats, serotonin (5-HT) levels were significantly decreased in the striatum, cortex, and midbrain. nih.gov Dopamine (B1211576) levels also decreased in the striatum and midbrain but increased in the hypothalamus. nih.gov Microdialysis studies in the rat striatum showed a decrease in extracellular dopamine levels, while levels of its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), along with the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), were significantly increased. nih.gov These findings suggest that the anxiolytic action of AF-5 is related to its influence on central monoaminergic systems. nih.gov Another derivative, buagafuran, also exhibited significant anxiolytic activity in elevated plus-maze tests in rats and mice. frontiersin.org

Furthermore, AF-5 has been investigated for its antidepressant effects. researchgate.netnih.gov In mouse models, AF-5 administration markedly decreased immobility time in the forced swim test and tail suspension test, classic indicators of antidepressant activity. researchgate.netnih.gov It also reversed depressive-like behaviors in rats subjected to chronic unpredictable mild stress (CUMS). researchgate.netnih.gov Mechanistic studies suggest that the antidepressant effect of AF-5 is linked to its action on the hypothalamic-pituitary-adrenal (HPA) axis and the serotonergic system. researchgate.netnih.gov Specifically, AF-5 reduced serum levels of adrenocorticotropic hormone (ACTH) and normalized decreased serotonin levels in the hippocampus of CUMS rats. researchgate.netnih.gov It also appeared to affect the expression of CRFR1 and 5-HT2C receptors, suggesting it may act as a dual-target drug for depression. researchgate.netnih.gov

Neuropharmacological Effects of 4-Butyl-alpha-agarofuran (AF-5) in Animal Models

EffectAnimal ModelKey FindingsReference
AnxiolyticRat Social Interaction TestIncreased social interaction time. nih.gov
AnxiolyticRat Neurotransmitter LevelsDecreased serotonin in striatum, cortex, midbrain; altered dopamine levels. nih.gov
AntidepressantMouse Forced Swim & Tail Suspension TestsDecreased immobility time. researchgate.net, nih.gov
AntidepressantRat Chronic Unpredictable Mild Stress (CUMS)Reversed depressive-like behaviors; reduced serum ACTH; normalized hippocampal serotonin. researchgate.net, nih.gov

Antimicrobial Activities and Mechanisms

This compound and extracts containing it have shown activity against various microbes, though the specific mechanisms are part of a broader understanding of antimicrobial action. General mechanisms of antimicrobial action include the inhibition of cell wall synthesis, alteration of cell membrane permeability, inhibition of protein and nucleic acid synthesis, and antimetabolite activity. mdpi.comumd.edu

For instance, beta-lactam antimicrobials function by interfering with the enzymes responsible for creating the cross-links in the bacterial cell wall, leading to a deformed cell wall and osmotic lysis. msdvetmanual.com Other antimicrobials can inhibit protein synthesis by binding to ribosomal subunits or alter cell membrane integrity. umd.edu

An ethyl acetate (B1210297) fraction of an ethanol (B145695) extract from Aquilaria crassna, a source of agarofurans, demonstrated antifungal activity against Fusarium solani. mdpi.com The essential oil from A. crassna leaves exhibited antibacterial action against Staphylococcus epidermidis, causing cell swelling, distortion, and inhibition of biofilm formation, ultimately leading to cell wall rupture. mdpi.com Furthermore, specific compounds isolated from agarwood have shown inhibitory effects against Staphylococcus aureus and Ralstonia solanacearum. mdpi.com While the antibacterial spectrum of agarwood and its constituents is still being explored, these findings point to their potential as sources of new antimicrobial agents. mdpi.com The observed effect of causing cell wall rupture suggests a mechanism involving the disruption of the bacterial cell envelope. mdpi.com

Anti-inflammatory Responses in Cellular and Animal Models

This compound, primarily as a component of agarwood essential oil (AEO) and extracts from Aquilaria species, has been investigated for its anti-inflammatory properties. Studies in cellular and animal models indicate that its effects are mediated through the modulation of key inflammatory pathways and mediators.

In cellular models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, extracts containing this compound have demonstrated significant anti-inflammatory activity. These extracts suppress the production of nitric oxide (NO), a key inflammatory mediator. researchgate.netchemisgroup.us This inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) gene expression. chemisgroup.us Furthermore, the production of several pro-inflammatory cytokines is significantly reduced. Research has shown diminished gene expression and/or secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) following treatment with these extracts. chemisgroup.usresearchgate.netbioivt.com The mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. researchgate.netresearchgate.net

Studies on dihydro-β-agarofurans, structurally related to this compound, have shown potent and selective inhibitory effects on the cyclooxygenase-2 (COX-2) enzyme, which is induced during inflammation. scribd.comunair.ac.id One study specifically evaluating this compound (referred to as compound 3) alongside other dihydro-β-agarofurans found it to be an inhibitor of both COX-1 and COX-2 enzymes. scribd.com

Animal models have corroborated these cellular findings. In a 12-O-tetradecanoylphorobol-13-acetate (TPA)-induced mouse ear edema model, agarwood oil, which contains this compound, significantly reduced ear swelling and thickness. nih.gov This was accompanied by a dose-dependent reduction in the levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in the inflamed tissue. researchgate.netnih.gov Similarly, in a carrageenan-induced air pouch model in mice, administration of anti-inflammatory plant extracts suppressed the proliferation of inflammatory cells and inhibited the expression of IL-1β, IL-6, and TNF-α. tandfonline.com

Table 1: Cyclooxygenase (COX) Enzyme Inhibition by this compound

Antioxidant Activities and Pathways

The antioxidant potential of this compound, typically as part of complex extracts from Aquilaria species, has been noted in several studies. These extracts demonstrate the ability to scavenge free radicals and suppress oxidative stress, which is closely linked to inflammation. chemisgroup.us

The antioxidant capacity of agarwood extracts has been evaluated using various standard assays. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, extracts from Aquilaria agallocha and Aquilaria malaccensis showed notable activity. chemisgroup.usbioline.org.br One study on dihydro-β-agarofurans reported that a specific compound inhibited the DPPH radical by 69.5%, comparable to the positive control gallic acid. medchemexpress.com Extracts have also been assessed for their reducing power, indicating their ability to donate electrons and neutralize free radicals. chemisgroup.us

Other Reported Biological Modulations (e.g., Cytotoxicity in in vitro cell lines, Enzyme Inhibition)

Beyond its anti-inflammatory and antioxidant effects, this compound and its parent extracts have been reported to modulate other biological processes, including cytotoxicity against cancer cells and inhibition of key enzymes.

Cytotoxicity in in vitro Cell Lines

Agarwood essential oil (AEO), which contains this compound as a constituent, has demonstrated cytotoxic effects against several human cancer cell lines. researchgate.netcriver.com The activity is typically dose- and time-dependent. criver.com Studies have reported that AEO induces a reduction in cell proliferation in various tumor cell lines, including human breast adenocarcinoma (MDA-MB-231), human liver cancer (HepG2), and murine melanoma (B16F10). researchgate.netcriver.com For HepG2 cells, it was further shown that AEO could induce apoptosis. criver.com While these findings highlight the potential of AEO, the specific contribution of this compound to this cytotoxicity requires further investigation with the pure compound.

Table 2: Reported Cytotoxic Activity of Agarwood Essential Oil (AEO) Containing this compound

Enzyme Inhibition

Compounds with the agarofuran skeleton have been identified as inhibitors of several enzymes. Dihydro-β-agarofurans have shown notable inhibitory activity against acetylcholinesterase (AChE), an enzyme targeted in the management of neurodegenerative diseases. scribd.commedchemexpress.com The mechanism of inhibition is often non-competitive, suggesting the compounds may bind to the peripheral anionic site (PAS) of the enzyme rather than the active site. medchemexpress.com While many studies focus on dihydro-β-agarofuran polyol esters, these findings point to a general potential for this class of sesquiterpenes. unair.ac.id Additionally, certain furan (B31954) derivatives have been investigated for their ability to inhibit α-glucosidase, an enzyme relevant to carbohydrate metabolism.

Table 3: Other Reported Enzyme Inhibition for Agarofuran-Related Compounds

Metabolic Transformations of this compound in Biological Systems (e.g., In Vitro Microsome Studies)

The study of how this compound is metabolized in biological systems is crucial for understanding its bioavailability and potential activity. In vitro studies using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily, are a primary method for investigating metabolic pathways.

While direct experimental data on the metabolism of this compound in human liver microsomes is limited, studies on a closely related derivative provide significant insight. An investigation of 4-Butyl-alpha-agarofuran in a human liver microsome incubation system showed that the compound was completely metabolized within 100 minutes. The primary metabolites identified were a hydroxy derivative and a carbonyl derivative, indicating that hydroxylation and subsequent oxidation are key metabolic pathways. criver.com

Further evidence for hydroxylation comes from biotransformation studies using microbial models, which can often mimic mammalian metabolism. researchgate.net Incubation of this compound with the fungus Rhizopus nigricans resulted in regio- and stereoselective hydroxylation, yielding 9α-hydroxy-α-agarofuran as a major product. This suggests that the agarofuran skeleton is susceptible to oxidative metabolism.

In silico predictive models have also been used to forecast the metabolic fate of this compound. A database analysis predicted that this compound is likely a substrate for several key metabolizing enzymes, including CYP1A2, CYP2C19, and CYP3A4. The same model also predicted it may act as an inhibitor of CYP1A2, CYP2C9, CYP2C19, and CYP3A4. These predictions suggest a complex interaction with the hepatic enzyme system, although they require experimental verification.

Table 4: Summary of Metabolic Investigations of this compound and Derivatives

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlations between Structural Features and Biological Effects

In the context of acetylcholinesterase (AChE) inhibition, the presence of free hydroxyl groups can be advantageous. These groups can form hydrogen bonds with amino acid residues in the enzyme's active site or peripheral anionic site (PAS), enhancing inhibitory activity. nih.govresearchgate.net Conversely, for other activities like antifeedant effects, acylation at certain positions can improve efficacy compared to the parent compound. mdpi.com

The correlation between structural features and biological effects is often complex and target-dependent. The following table summarizes key correlations for different biological activities.

Biological ActivityKey Structural FeaturesSource(s)
P-glycoprotein (Pgp) Inhibition High level of esterification; presence of aromatic ester groups; overall molecular size. researchgate.netbg.ac.rs
Acetylcholinesterase (AChE) Inhibition Presence of free hydroxyl groups, particularly at C-3 and C-4, for hydrogen bonding. nih.govresearchgate.net
Antifeedant Activity Acylation at C-8 and reduction at C-2 can enhance activity. mdpi.com
Cytotoxicity Presence of a ketone at C-2 and specific ester groups (e.g., acetoxy at C-1, benzoyloxy at C-6 and C-9). nih.gov

Impact of Stereochemistry on Activity Profiles

The stereochemistry of the agarofuran skeleton is a critical determinant of its biological activity. The rigid framework contains numerous chiral centers, and the spatial orientation of substituents significantly influences how the molecule interacts with its biological targets. researchgate.netresearchgate.net

The trans-fusion of the A and B rings and the conformation of the C-ring create a distinct three-dimensional shape. For example, in a series of dihydro-β-agarofurans evaluated for Pgp modulation, the absolute configuration of the core structure and the stereochemistry of the substituents were found to be crucial. acs.org The relative stereochemistry of substituents can be determined using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space interactions between protons. nih.govnih.gov

Key stereochemical aspects influencing bioactivity include:

Orientation of Substituents: The axial or equatorial position of functional groups affects their accessibility and ability to interact with receptors. For instance, NOESY correlations have shown that an equatorial 1-acetoxy group and an axial 9-benzoyloxy group were features of a cytotoxic derivative. nih.gov Similarly, the β-orientation of protons H-1 and H-2 was noted in an active compound inhibiting leucine (B10760876) transport. unimelb.edu.au

Conformational Rigidity: The inherent rigidity of the tricyclic system ensures that the substituents are held in a relatively fixed orientation, which can be beneficial for binding to a specific biological target. This rigidity is conferred by the fused ring system, including the 5,11-epoxy bridge.

A study on new dihydro-β-agarofuran sesquiterpenes from Zinowiewia costaricensis highlighted the importance of absolute configuration, which was determined through a combination of CD studies, chemical correlations, and biogenetic considerations, for their effectiveness in reversing multidrug resistance. acs.org

Role of Substituents and Functional Groups in Modulating Bioactivity

The type and position of substituents on the alpha-agarofuran scaffold are paramount in defining the potency and selectivity of its biological activities. solubilityofthings.comresearchgate.net SAR studies have consistently shown that modifying the functional groups at various positions can dramatically alter the compound's efficacy.

For P-glycoprotein inhibition, the A-ring appears to be a particularly important region for modification. researchgate.net

Positions C-1, C-2, and C-3: Derivatives with ester groups (such as acetate (B1210297), furoate, benzoate, or nicotinate) at these positions are generally more potent Pgp inhibitors than their hydroxylated counterparts. researchgate.net

Position C-4: The presence or absence of a tertiary hydroxyl group at C-4 does not seem to have a clear-cut effect on Pgp inhibitory activity. researchgate.net

Position C-6: Similar to the A-ring, esterification at C-6 enhances Pgp inhibition. researchgate.net

Position C-8: An ester group at the C-8 position has been shown to be beneficial for activity compared to unsubstituted derivatives. researchgate.net

In the context of antifeedant activity against Mythimna separata, modifications at C-2 and C-8 were explored. Acylation at C-8 and reduction at C-2 improved the antifeedant effect of the parent compound, whereas oxidation or esterification at C-8 led to a decrease in activity. mdpi.com

For acetylcholinesterase and COX enzyme inhibition, natural dihydro-β-agarofurans with a higher number of substitutions, including acetate and benzoyl groups, showed significant inhibitory activity. nih.gov However, synthetic variants were less effective, suggesting that the specific pattern of oxygenation and esterification found in natural products is finely tuned for this activity. nih.gov The presence of free hydroxyl groups is thought to favor the formation of hydrogen bonds with enzyme residues. researchgate.net

The following table summarizes the impact of substituents at specific positions on different biological activities:

PositionSubstituent/Functional GroupImpact on BioactivityTarget/ActivitySource(s)
C-1, C-2, C-3, C-6 Ester group (OAc, OFu, OBz, ONic)More potent than -OHP-glycoprotein Inhibition researchgate.net
C-2 Ketone (C=O)Feature of cytotoxic compoundsCytotoxicity nih.gov
C-2 Reduced (CH-OH)Increased activityAntifeedant mdpi.com
C-3, C-4 Hydroxyl (-OH)Favorable for activityAcetylcholinesterase Inhibition researchgate.net
C-8 Ester group (-OBz)Increased activityP-glycoprotein Inhibition researchgate.net
C-8 AcylatedIncreased activityAntifeedant mdpi.com
C-8 Oxidized/EsterifiedDecreased activityAntifeedant mdpi.com

Computational Approaches in SAR/QSAR Analysis

Computational methods are invaluable tools for elucidating the complex relationships between the structure of agarofuran derivatives and their biological activities. nih.govresearchgate.net QSAR models, in particular, provide mathematical correlations that can predict the activity of novel compounds and offer insights into their mechanism of action. science.gov

A three-dimensional (3D)-QSAR study using comparative molecular similarity indices analysis (CoMSIA) was performed on a series of 76 dihydro-β-agarofuran sesquiterpenes to understand their Pgp inhibitory activity. researchgate.net This analysis identified the substituents at positions C-2, C-3, and C-8 as being critical for determining the effectiveness of these compounds as Pgp inhibitors. The model highlighted the importance of ester and O-acetyl groups as hydrogen-bond acceptors in these regions. researchgate.net Such models are crucial for guiding the synthesis of new derivatives with improved potency. researchgate.netcir-safety.org

Molecular docking studies have also been employed to investigate the binding modes of agarofurans with their protein targets. For instance, docking of dihydro-β-agarofurans into the active site of AChE suggested that they likely bind to the peripheral anionic site (PAS) of the enzyme. nih.gov The chemical structure of these compounds, with their hydroxyl, epoxide, and carbonyl groups, allows for various interactions like hydrogen bonding and nonpolar interactions with aromatic amino acids in the PAS. nih.gov In another in-silico study, agarofuran sesquiterpenes were evaluated against several enzyme targets of Leishmania. mdpi.com

Furthermore, computational techniques like Pearson correlation analysis have been used to analyze the chemical composition of essential oils containing agarwood compounds, including dihydro-β-agarofuran. This approach helps in identifying the most significant compounds for a particular property and can reduce computational time in classification studies by eliminating redundant, highly correlated features. iaescore.com

These computational approaches not only accelerate the drug discovery process by enabling virtual screening of compound libraries but also provide a deeper understanding of the molecular features essential for bioactivity. researchgate.netdicames.online

Advanced Analytical Methodologies for Alpha Agarofuran Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of alpha-agarofuran, enabling its separation from hundreds of other compounds present in natural extracts. chromtech.comijnrd.org The choice of technique depends on the complexity of the sample and the analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound, particularly in essential oils. researchgate.net In this method, the volatile components of a sample are separated in a gas chromatograph before being detected and identified by a mass spectrometer. chromtech.com The identification of this compound is typically achieved by comparing its retention time and mass spectrum with those of a reference standard or by matching the mass spectrum against established libraries such as the NIST (National Institute of Standards and Technology) database. analis.com.myukm.my

Several studies on agarwood oil have detailed the GC-MS parameters for the successful separation and identification of its chemical constituents, including this compound. analis.com.myukm.myfrim.gov.my The selection of the capillary column is critical; non-polar columns like HP-5MS (a fused silica (B1680970) column coated with 5% phenyl methylpolysiloxane) are frequently employed. analis.com.myukm.my The temperature program, which involves a gradual increase in column temperature, is optimized to resolve the complex mixture of sesquiterpenes. ukm.myfrim.gov.my Helium is consistently used as the inert carrier gas to move the analytes through the column. ukm.myfrim.gov.my

ParameterTypical Value / TypeReference
Apparatus Agilent 7890A/5975C, Perkin Elmer Clarus 600 analis.com.myukm.mycropj.com
Column HP-5MS (30m x 0.25mm ID x 0.25µm film thickness) analis.com.myukm.my
Carrier Gas Helium ukm.myfrim.gov.my
Flow Rate 1.0 mL/min ukm.myfrim.gov.my
Oven Temperature Program Initial 60°C (hold 10 min), ramp at 3°C/min to 180-230°C analis.com.myukm.myfrim.gov.my
Injector Temperature 220°C frim.gov.my
Ion Source Temperature 230°C - 280°C ukm.mynih.gov
Ionization Mode Electron Impact (EI) at 70 eV nih.gov
Identification Comparison with NIST Mass Spectral Library analis.com.myukm.my

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique used to separate, identify, and quantify components in complex mixtures. preprints.orgresearchgate.net It operates by passing a sample mixture (mobile phase) through a column filled with a solid adsorbent material (stationary phase). preprints.org The separation is based on the differential interactions of the components with the stationary phase. alfachemic.com HPLC is particularly advantageous for analyzing less volatile or thermally unstable compounds that are not suitable for GC analysis. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating biomolecules and natural products. thermofisher.com In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is a polar solvent mixture, typically water with methanol (B129727) or acetonitrile. thermofisher.com This technique is highly efficient and can distinguish between compounds that are chemically very similar. thermofisher.com The choice of column chemistry and mobile phase composition allows for the optimization of selectivity to resolve complex mixtures like those containing various agarofuran derivatives. thermofisher.com Coupling HPLC with detectors such as UV-visible, fluorescence, or mass spectrometry enhances its precision and versatility. researchgate.net

ComponentFunctionReference
Solvent Reservoir Holds the mobile phase solvent. alfachemic.com
Pump Moves the mobile phase through the column at a specific pressure and flow rate. alfachemic.com
Injector Introduces the sample into the mobile phase stream. alfachemic.com
Chromatographic Column The core of the system where separation occurs based on interactions between the stationary phase and sample components. alfachemic.com
Detector Detects components as they exit the column. Common detectors include UV-Vis, Fluorescence, and Mass Spectrometers (MS). alfachemic.com
Data Processing System Processes the signal from the detector to generate a chromatogram. alfachemic.com

To analyze exceedingly complex samples such as agarwood, which contains a vast number of structurally similar compounds, advanced hyphenated techniques are employed to enhance separation efficiency and identification confidence.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): This powerful technique provides a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. In GCxGC, the effluent from a primary GC column is passed through a second, shorter column with a different stationary phase. rsc.org This two-dimensional separation spreads the compounds over a 2D plane, allowing for the resolution of co-eluting peaks. When coupled with a high-speed Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOF/MS becomes an exceptional tool for the detailed chemical profiling of complex volatile mixtures. rsc.orghanspub.org It has been successfully used to catalog hundreds of sesquiterpenoids, including this compound, in various agarwood samples. rsc.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This hyphenated technique directly combines the separation power of HPLC with the unparalleled structure elucidation capability of NMR spectroscopy. mdpi.com It allows for the online and complete identification of compounds in a plant extract, often without the need for prior isolation. mdpi.com This is particularly useful for identifying labile compounds that might degrade during a traditional isolation process. mdpi.com LC-NMR can be operated in several modes, including continuous-flow for rapid screening and stopped-flow, where the elution is paused to acquire more detailed, time-consuming 2D NMR data on a specific peak. mdpi.comthieme-connect.com This method has been applied to the analysis of complex mixtures of natural products, including sesquiterpenes. nih.gov

TechniquePrincipleAdvantage for this compound ResearchReference
GCxGC-TOF/MS Two-dimensional gas chromatographic separation coupled with high-speed mass spectrometry.Vastly superior separation power for resolving this compound from isomers and other compounds in highly complex essential oils. rsc.orgscispace.com
LC-NMR HPLC separation is directly coupled to an NMR spectrometer for online structural analysis.Provides definitive structural information of separated compounds, including stereochemistry, directly from the mixture. researchgate.netmdpi.comacs.org

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

Spectroscopic Characterization in Academic Research

Following separation, spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and the elucidation of novel, related compounds.

While basic 1D NMR (¹H and ¹³C) provides initial fingerprints, advanced 2D NMR spectroscopy is crucial for the complete and unambiguous structural elucidation of complex molecules like agarofuran sesquiterpenes. jst.go.jpnih.govresearchgate.net These experiments reveal through-bond correlations between nuclei, allowing chemists to piece together the molecular framework.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds (¹H-¹H vicinal coupling). sdsu.edu It is fundamental for establishing the connectivity of proton spin systems within the molecule, for example, tracing the proton network along the cyclohexane (B81311) rings of the agarofuran core. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edunanalysis.com This allows for the definitive assignment of carbon resonances for all protonated carbons in the this compound structure. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is one of the most powerful tools for elucidating the carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically 2 to 4 bonds). sdsu.edu These long-range ¹H-¹³C correlations are critical for connecting different spin systems and for positioning non-protonated (quaternary) carbons within the molecular structure. researchgate.net For instance, HMBC correlations from specific methyl protons to quaternary carbons have been used to confirm the agarofuran skeleton. researchgate.netnih.gov

2D NMR ExperimentType of CorrelationInformation Gained for this compound StructureReference
COSY ¹H—¹HIdentifies neighboring protons, helping to map out the spin systems within the rings and side chains. researchgate.netsdsu.eduresearchgate.net
HSQC ¹H—¹³C (one bond)Directly links each proton to its attached carbon, assigning the signals of all CH, CH₂, and CH₃ groups. sdsu.eduresearchgate.netnih.gov
HMBC ¹H—¹³C (multiple bonds)Connects different fragments of the molecule and positions quaternary carbons, confirming the overall carbon skeleton and fusion of the rings. researchgate.netresearchgate.netnih.gov

Mass spectrometry provides vital information on the molecular weight and elemental formula of a compound, and its fragmentation patterns offer structural clues. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements of the molecular ion. uni-saarland.delcms.cz This accuracy allows for the calculation of a unique elemental formula, which is a critical first step in identifying a compound and distinguishing it from others with the same nominal mass. purdue.edu

Tandem Mass Spectrometry (MS/MS or MSⁿ): In tandem MS, a specific ion (the precursor ion, e.g., the molecular ion of this compound) is selected, subjected to fragmentation, and the resulting product ions are analyzed. msu.edu The fragmentation is typically induced by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). lcms.cz The resulting MS/MS spectrum is a fragmentation fingerprint of the molecule. researchgate.net Analyzing these pathways helps confirm the proposed structure and can be instrumental in differentiating between isomers, which may have identical molecular weights but produce different fragment ions due to their distinct structures. lcms.cznih.gov

Mass Spectrometry TechniquePrincipleApplication in this compound ResearchReference
High-Resolution MS (HRMS) Provides highly accurate mass measurement of ions (typically <5 ppm error).Determines the precise elemental formula (e.g., C₁₅H₂₄O for this compound) from the molecular ion's mass. uni-saarland.demiamioh.edu
Tandem MS (MS/MS or MSⁿ) Involves multiple stages of mass analysis, typically selection of a precursor ion, fragmentation (e.g., via CID), and analysis of product ions.Generates a characteristic fragmentation pattern that serves as a structural fingerprint, aiding in identification and isomer differentiation. lcms.cznih.gov

Circular Dichroism (CD) for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful analytical technique utilized to ascertain the absolute configuration of chiral molecules like this compound. mtoz-biolabs.comspectroscopyasia.com This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comspectroscopyasia.com The resulting CD spectrum provides crucial information about the three-dimensional arrangement of atoms, enabling the determination of the molecule's absolute stereochemistry. mtoz-biolabs.com

The process of using CD to determine the absolute configuration involves several key steps:

Recording the CD Spectrum: The initial step is to record the CD spectrum of the this compound sample. This involves measuring the difference in absorption between left and right circularly polarized light as a function of wavelength. mtoz-biolabs.com

Spectral Analysis: The obtained CD spectrum is then analyzed to identify significant absorption bands and their corresponding signs (positive or negative) and intensities. These spectral features are directly related to the electronic transitions within the molecule and are sensitive to its chiral nature. mtoz-biolabs.com

Comparison with Known Configurations: A critical step is the comparison of the experimental CD spectrum of this compound with the spectra of compounds having a known absolute configuration. mtoz-biolabs.com This is often achieved by referencing literature data for structurally similar molecules.

Absolute Configuration Assignment: By correlating the sign and shape of the experimental CD spectrum with those of known compounds, the absolute configuration of this compound can be assigned. mtoz-biolabs.comresearchgate.net For instance, if the spectrum of the this compound sample matches that of a known compound with an 'R' configuration at a specific stereocenter, it is highly probable that the sample also possesses the 'R' configuration. mtoz-biolabs.com

A particularly robust approach within CD spectroscopy is the exciton (B1674681) chirality method. researchgate.net This method is applicable when a molecule contains two or more chromophores that are spatially close. The interaction between the transition dipole moments of these chromophores leads to a characteristic split CD signal, known as an exciton couplet. The sign of this couplet is directly related to the chirality of the arrangement of the chromophores, providing a non-empirical means of determining the absolute configuration. researchgate.net

It is important to note that while CD is a potent tool, factors such as solvent effects, sample concentration, and temperature can influence the spectrum. mtoz-biolabs.com Therefore, careful experimental control and, when possible, complementary computational methods like Time-Dependent Density Functional Theory (TDDFT) calculations of the ECD spectra are often employed to ensure an unambiguous assignment of the absolute configuration. researchgate.netresearchgate.net

Chemometric and Statistical Approaches for this compound Profiling

Chemometrics and statistical analysis play a pivotal role in the comprehensive profiling of this compound and other related compounds in complex mixtures, such as those found in agarwood oil. frim.gov.myuitm.edu.my These approaches utilize mathematical and statistical methods to extract meaningful information from multivariate chemical data, enabling the classification, and identification of key chemical markers. frim.gov.my

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used to generate the chemical profiles of samples containing this compound. frim.gov.myuitm.edu.myiaescore.com The large datasets produced by GC-MS, often containing information on numerous compounds, are then subjected to chemometric analysis. frim.gov.myuitm.edu.my

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition method in the study of agarwood oil. frim.gov.myresearchgate.net PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables known as principal components (PCs). frim.gov.my This allows for the visualization of the relationships between samples and the identification of compounds that contribute most significantly to the variation among different samples or grades of agarwood. For instance, PCA has been successfully employed to differentiate between high-quality and unknown-quality agarwood oils by identifying key discriminating compounds. frim.gov.my

In one study, PCA was instrumental in reducing 106 chemical compounds down to three significant compounds for identifying high-quality agarwood oil: β-agarofuran, α-agarofuran, and 10-epi-γ-eudesmol. researchgate.net Another study also highlighted the importance of these three compounds in determining the quality of agarwood oil through PCA and Pearson's correlation. uitm.edu.myuitm.edu.my

Other Statistical Techniques such as Z-score analysis, artificial neural networks (ANN), and hierarchical cluster analysis (HCA) are also employed for profiling. frim.gov.myresearchgate.net The Z-score technique has been used to identify significant compounds that contribute to the aroma of agarwood oil, with this compound being one of the identified compounds. researchgate.net Artificial neural networks have shown success in differentiating between high and low-quality agarwood oil based on the abundance of key chemical constituents, including this compound. analis.com.my

These chemometric and statistical approaches provide a robust framework for quality control and the authentication of products containing this compound. By identifying specific chemical fingerprints, these methods can help to classify agarwood oil based on quality and origin. frim.gov.mynih.gov

Below is a data table summarizing the findings from a chemometric study that identified key compounds, including this compound, in different qualities of agarwood oil.

CompoundHigh-Quality Agarwood Oil (Group A) - Relative Abundance (%)Unknown-Quality Agarwood Oil (Group B) - Relative Abundance (%)
This compound PresentPresent
4-Phenyl-2-butanone0.7 - 2.71.2
alpha-Guaiene0.3 - 0.6Not specified
10-epi-γ-Eudesmol7.1 - 20.67.6
β-Dihydroagarofuran0.5 - 1.30.04
ValencenePresentPresent

This table is a representation of data found in a study and illustrates the application of chemometrics in profiling agarwood oil. frim.gov.my The presence of this compound was noted in both qualities of oil.

Another study focused on identifying substantial chemical compounds for grading agarwood oil and highlighted the following:

Substantial Chemical Compounds for Quality Grading
β-Agarofuran
α-Agarofuran
10-epi-γ-Eudesmol

This table is based on research that successfully identified these three compounds as being substantial for the quality grading of Agarwood oil. uitm.edu.my

Future Directions and Emerging Research Avenues for Alpha Agarofuran

Exploration of Novel Alpha-Agarofuran Congeners and Biosynthetic Pathways

The discovery of new this compound congeners from natural sources, particularly from plants of the Aquilaria genus, remains a vibrant area of research. unair.ac.idscialert.net Phytochemical investigations of agarwood, the resinous heartwood of Aquilaria species, have led to the isolation of various agarofuran and eremophilane (B1244597) sesquiterpenes. researchgate.net For instance, a study on the high-quality Chinese agarwood 'Qi-Nan' from Aquilaria sinensis resulted in the identification of a new agarofuran, 4-hydroxylbaimuxinol, along with three new eremophilanes. researchgate.net The chemical diversity of sesquiterpenoids in agarwood is vast, with different species and even different geographical locations yielding unique profiles of these compounds. unair.ac.idscialert.netscihorizon.com

Understanding the biosynthetic pathways that lead to this diversity is a critical next step. While the general route to sesquiterpenes via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways is known, the specific enzymes responsible for the intricate cyclizations and modifications that form the agarofuran skeleton are still being elucidated. escholarship.orgnih.gov Sesquiterpene synthases (TPSs) play a crucial role in generating the initial carbon skeletons. nih.gov Recent studies have identified and characterized novel TPS genes from Aquilaria sinensis, such as TPS9 and TPS12, which are involved in the production of various sesquiterpenes, including δ-guaiene, a key precursor. nih.gov Further exploration into the genomics and transcriptomics of Aquilaria species, especially in response to stress or fungal infection which induces agarwood formation, will be instrumental in identifying the full suite of enzymes involved in this compound biosynthesis. nih.govfrontiersin.org Additionally, endophytic fungi associated with these plants may also play a role in the production or modification of these bioactive compounds. nih.gov

Targeted Synthesis of this compound Analogues with Enhanced Specificity

The promising biological activities of this compound and its naturally occurring congeners have inspired synthetic chemists to develop methods for their total synthesis and to create novel analogues with potentially enhanced properties. The total synthesis of (+/-)-alpha-agarofuran has been achieved through various strategies, including a Rh(I)-catalyzed [(3 + 2) + 1] cycloaddition, which constructs the core bicyclic skeleton. nih.gov Other synthetic approaches have focused on creating dihydro-β-agarofuran derivatives, which have shown a range of biological activities. researchgate.netresearchgate.netresearchgate.netresearchgate.net

A key future direction is the targeted synthesis of analogues with enhanced specificity for particular biological targets. For example, dihydro-β-agarofuran sesquiterpenoids have been investigated as inhibitors of acetylcholinesterase and cyclooxygenase enzymes, which are relevant to neurodegenerative diseases and inflammation. nih.gov By systematically modifying the agarofuran scaffold, chemists can probe structure-activity relationships and design compounds with improved potency and selectivity. This involves creating libraries of analogues with variations in the ester groups, hydroxylations, and other functionalizations on the core structure. researchgate.netresearchgate.netacs.org The synthesis of these analogues not only provides valuable tools for biological studies but also opens up possibilities for the development of new therapeutic agents. For instance, the synthesis of highly oxygenated dihydro-β-agarofurans like (-)-4-hydroxyzinowol has been pursued due to their potential as P-glycoprotein inhibitors, which could help overcome multidrug resistance in cancer. researchgate.net

Advanced Mechanistic Elucidation using Omics Technologies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for unraveling the complex biological mechanisms associated with this compound. frontiersin.orgresearchgate.net These high-throughput approaches can provide a systems-level understanding of how this compound and its derivatives exert their effects within a biological system.

Integrated omics analysis is particularly promising for elucidating the biosynthetic pathways of agarwood resins. frontiersin.orgacs.org By combining transcriptomic data (gene expression) with metabolomic data (compound profiles) from Aquilaria species under different conditions (e.g., before and after induction of agarwood formation), researchers can identify candidate genes and enzymes involved in the synthesis of specific sesquiterpenoids like this compound. researchgate.net This approach can help to build a comprehensive picture of the gene-gene interactions and regulatory networks that govern resin biosynthesis. frontiersin.org

Furthermore, omics technologies can be applied to understand the pharmacological mechanisms of action of this compound. For example, treating cells with this compound and then analyzing changes in their transcriptome or proteome can reveal the cellular pathways and molecular targets that are affected. This can help to explain observed biological activities, such as anti-inflammatory or cytotoxic effects. researchgate.netnih.gov Network pharmacology, which integrates compound-target and protein-protein interaction data, is another computational approach that can be used to predict the molecular mechanisms of action for compounds like sesquiterpene pyridine (B92270) alkaloids derived from a dihydro-β-agarofuran core. nih.gov

Sustainable Production Strategies through Metabolic Engineering and Synthetic Biology

The natural sources of this compound, primarily endangered Aquilaria trees, are limited, making sustainable production a critical area of research. researchgate.net Metabolic engineering and synthetic biology offer promising solutions for producing this compound and other valuable sesquiterpenoids in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli, or even in algae like Chlamydomonas reinhardtii. mdpi.comrsc.orgfrontiersin.orgprinceton.edufrontiersin.org

The general strategy involves introducing the biosynthetic pathway for a target molecule into a host organism. This typically starts with engineering the host to increase the supply of the precursor molecule, farnesyl pyrophosphate (FPP). escholarship.orgmdpi.com Then, the specific terpene synthase(s) that convert FPP to the desired sesquiterpene skeleton are introduced. nih.govmdpi.com For example, researchers have successfully engineered S. cerevisiae to produce a variety of fragrant terpenoids found in agarwood by overexpressing genes in the mevalonate pathway and introducing different terpene synthase genes. mdpi.com

Future research will focus on optimizing these microbial cell factories for higher yields and productivity. nih.gov This may involve fine-tuning the expression of pathway genes, eliminating competing metabolic pathways, and optimizing fermentation conditions. escholarship.orgmdpi.com Synthetic biology tools, such as CRISPR-based genome editing, can be used to make precise modifications to the host genome to improve production. frontiersin.org Furthermore, developing green bioprocesses for extracting and purifying the compounds will be essential for creating a truly sustainable production platform. researchgate.netrsc.org

Development of Advanced Analytical Tools for High-Throughput Profiling

As the number of known this compound congeners and synthetic analogues grows, there is a need for advanced analytical tools that can rapidly and accurately profile these compounds. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing the volatile and semi-volatile compounds in agarwood essential oil, including this compound. nih.govplos.org Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers even greater resolving power for separating the complex mixtures of sesquiterpenoids found in agarwood. researchgate.netrsc.org

High-throughput screening (HTS) assays are essential for evaluating the biological activities of large libraries of this compound analogues. epa.gov These assays can be used to screen for a wide range of activities, such as cytotoxicity against cancer cell lines or inhibition of specific enzymes. nih.govplos.org The development of high-throughput profiling methods, such as transcriptomics and cell painting, can provide a more comprehensive picture of the biological effects of these compounds. epa.gov

For mechanistic studies, activity-based protein profiling (ABPP) is a powerful tool for identifying the protein targets of bioactive compounds in a cellular context. frontiersin.org High-throughput versions of ABPP (ABPP-HT) are being developed to accelerate this process. frontiersin.org These advanced analytical and screening tools will be crucial for navigating the chemical space of this compound derivatives and identifying promising lead compounds for further development.

Interdisciplinary Research Integrating Chemistry, Biology, and Computational Science

The future of this compound research lies in a highly interdisciplinary approach that integrates chemistry, biology, and computational science. ircbc.ac.cnkyoto-u.ac.jposaka-u.ac.jp Chemists will continue to play a vital role in isolating new congeners from natural sources and synthesizing novel analogues with tailored properties. unair.ac.idnih.govmdpi.com Biologists will be essential for elucidating the biosynthetic pathways, understanding the ecological roles of these compounds, and characterizing their pharmacological effects. nih.govnih.govnih.gov

Collaborative research centers that bring together experts from these different fields will be essential for tackling the complex questions surrounding this compound. ircbc.ac.cnircbc.ac.cn By working together, these interdisciplinary teams can accelerate the pace of discovery and translate fundamental research into practical applications.

Q & A

Q. What methodologies support systematic reviews of this compound’s pharmacological potential?

  • Follow PRISMA guidelines to screen studies, extract data (e.g., IC50, model systems), and assess bias (e.g., SYRCLE’s tool for animal studies). Use RevMan for meta-analysis and forest plots to quantify effect sizes. Highlight gaps, such as limited in vivo toxicology data, to guide future research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.